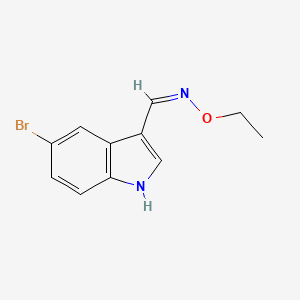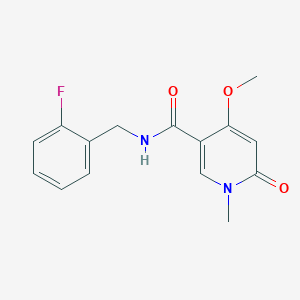
N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), which is a common structure in many pharmaceuticals and natural products . The molecule also contains a carboxamide group (-CONH2), a methoxy group (-OCH3), and a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group attached), which can significantly influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best studied using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the positions of atoms in the molecule and the nature of the bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The pyridine ring, carboxamide group, methoxy group, and fluorobenzyl group could all potentially participate in reactions. Pyridines can act as bases, nucleophiles, or electrophiles, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a pyridine ring could make the compound aromatic and potentially planar. The carboxamide group could allow for hydrogen bonding, influencing the compound’s solubility and boiling point .Scientific Research Applications
- Phosphodiesterase 5 (PDE5) Inhibitors : Compound 110 (Scheme 43) is synthesized from N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide. It serves as a potent, orally active, brain-penetrant inhibitor of PDE5, which is relevant in treating conditions like erectile dysfunction .
Agrochemicals and Agricultural Products
Fluorine-containing substituents have been incorporated into aryl rings to improve the properties of agricultural active ingredients. While not directly related to the specific compound mentioned, this broader context highlights the impact of fluorine in agrochemical research .
Metabolism and Elimination Studies
Although limited information is available, understanding the metabolism and elimination properties of N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (25B-NBF) is crucial for assessing its safety and potential therapeutic applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-18-9-11(13(21-2)7-14(18)19)15(20)17-8-10-5-3-4-6-12(10)16/h3-7,9H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDJHQXUJPMRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



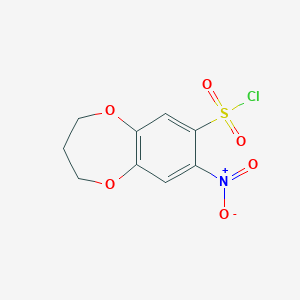
![1-[3-(Chloromethyl)phenyl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B2773639.png)
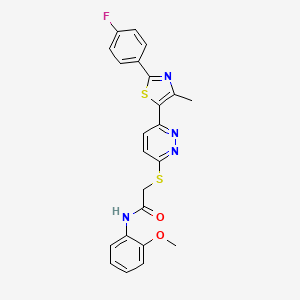
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2773643.png)
![7-(2-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2773644.png)
![N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2773645.png)
![2-(3,4-Dimethoxyphenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide](/img/structure/B2773649.png)
![4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2773653.png)
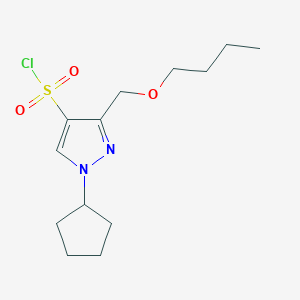

![2-Chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2773656.png)
